molecular formula C30H30Cl3F3N4O2 B14145090 Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride CAS No. 55300-41-9

Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride

Cat. No.: B14145090
CAS No.: 55300-41-9
M. Wt: 641.9 g/mol
InChI Key: IEPAXIPFDBTIQF-UHFFFAOYSA-N
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Description

Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: is a complex organic compound with the molecular formula C30-H28-Cl-F3-N4-O2.2Cl-H and a molecular weight of 641.99

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization, chromatography, or other techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

In biological research, Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways .

Medicine

The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against certain diseases or as a lead compound for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of other chemicals. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride apart is its combination of functional groups and structural features.

Properties

CAS No.

55300-41-9

Molecular Formula

C30H30Cl3F3N4O2

Molecular Weight

641.9 g/mol

IUPAC Name

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride

InChI

InChI=1S/C30H28ClF3N4O2.2ClH/c1-20-24(31)6-4-8-28(20)38-15-13-37(14-16-38)17-18-40-29(39)23-5-2-3-7-25(23)36-26-11-12-35-27-19-21(30(32,33)34)9-10-22(26)27;;/h2-12,19H,13-18H2,1H3,(H,35,36);2*1H

InChI Key

IEPAXIPFDBTIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F.Cl.Cl

Origin of Product

United States

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